molecular formula C24H33N5O3 B11545785 N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

Cat. No.: B11545785
M. Wt: 439.6 g/mol
InChI Key: IZCMOHOIKBYKCW-LGJNPRDNSA-N
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Description

N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a bis(2-methylpropyl)amino group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the nitrophenyl intermediate: This involves the nitration of a suitable aromatic compound to introduce the nitro group.

    Introduction of the bis(2-methylpropyl)amino group: This step involves the reaction of the nitrophenyl intermediate with bis(2-methylpropyl)amine under controlled conditions.

    Formation of the acetohydrazide moiety: This involves the reaction of the intermediate with hydrazine derivatives to form the acetohydrazide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Potential use in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitrophenyl group may play a role in its reactivity, while the bis(2-methylpropyl)amino group may influence its binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(4-methylphenyl)amino]acetohydrazide: Similar structure with a different position of the methyl group.

    N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-chlorophenyl)amino]acetohydrazide: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C24H33N5O3

Molecular Weight

439.6 g/mol

IUPAC Name

N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C24H33N5O3/c1-17(2)15-28(16-18(3)4)23-10-9-22(29(31)32)12-20(23)13-26-27-24(30)14-25-21-8-6-7-19(5)11-21/h6-13,17-18,25H,14-16H2,1-5H3,(H,27,30)/b26-13+

InChI Key

IZCMOHOIKBYKCW-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N(CC(C)C)CC(C)C

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(C)C)CC(C)C

Origin of Product

United States

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